molecular formula C16H15NO4 B5764373 (4-ethoxyphenyl)(4-methyl-3-nitrophenyl)methanone

(4-ethoxyphenyl)(4-methyl-3-nitrophenyl)methanone

Cat. No. B5764373
M. Wt: 285.29 g/mol
InChI Key: FHBVRMXFHQHQMZ-UHFFFAOYSA-N
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Description

(4-ethoxyphenyl)(4-methyl-3-nitrophenyl)methanone, also known as EMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology.

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl)(4-methyl-3-nitrophenyl)methanone is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. These pathways are involved in inflammation and cancer development, which may explain the observed pharmacological activities of (4-ethoxyphenyl)(4-methyl-3-nitrophenyl)methanone.
Biochemical and Physiological Effects:
(4-ethoxyphenyl)(4-methyl-3-nitrophenyl)methanone has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been found to decrease the levels of prostaglandin E2 (PGE2), a key mediator of pain and inflammation. In addition, (4-ethoxyphenyl)(4-methyl-3-nitrophenyl)methanone has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

(4-ethoxyphenyl)(4-methyl-3-nitrophenyl)methanone has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in medicinal chemistry and cancer research. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on (4-ethoxyphenyl)(4-methyl-3-nitrophenyl)methanone, including the investigation of its potential applications in drug delivery systems, material science, and nanotechnology. In addition, further studies are needed to determine its safety and efficacy in humans, as well as its potential interactions with other drugs. Finally, the development of new synthesis methods and analogs of (4-ethoxyphenyl)(4-methyl-3-nitrophenyl)methanone may lead to the discovery of more potent and selective compounds for various applications.

Synthesis Methods

The synthesis of (4-ethoxyphenyl)(4-methyl-3-nitrophenyl)methanone involves the reaction between 4-ethoxybenzaldehyde and 4-methyl-3-nitrobenzaldehyde in the presence of a base, followed by acid-catalyzed cyclization. This method has been optimized to achieve high yield and purity of the product.

Scientific Research Applications

(4-ethoxyphenyl)(4-methyl-3-nitrophenyl)methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. (4-ethoxyphenyl)(4-methyl-3-nitrophenyl)methanone has also been investigated as a potential anti-cancer agent, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

(4-ethoxyphenyl)-(4-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-3-21-14-8-6-12(7-9-14)16(18)13-5-4-11(2)15(10-13)17(19)20/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBVRMXFHQHQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6593981

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